molecular formula C18H14BrNOS B12449049 N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide

N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B12449049
M. Wt: 372.3 g/mol
InChI Key: WFPVVQAAJWRPSU-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 3-bromobenzyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-2-yl)benzoic acid with an amine source under dehydrating conditions to form the benzamide linkage.

    Introduction of the 3-Bromobenzyl Group: The 3-bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 3-bromobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide can be used in various fields:

    Chemistry: As a building block for more complex molecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzyl and thiophene groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds might include:

    N-(3-bromobenzyl)-4-(phenyl)benzamide: Lacks the thiophene ring, which might affect its electronic properties.

    N-(3-chlorobenzyl)-4-(thiophen-2-yl)benzamide: Substitution of bromine with chlorine could alter reactivity and biological activity.

    N-(3-bromobenzyl)-4-(thiophen-3-yl)benzamide: Positional isomer of the thiophene ring, which could influence its chemical behavior.

Properties

Molecular Formula

C18H14BrNOS

Molecular Weight

372.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-4-thiophen-2-ylbenzamide

InChI

InChI=1S/C18H14BrNOS/c19-16-4-1-3-13(11-16)12-20-18(21)15-8-6-14(7-9-15)17-5-2-10-22-17/h1-11H,12H2,(H,20,21)

InChI Key

WFPVVQAAJWRPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3

Origin of Product

United States

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